H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
Description
Contextualization in Peptide Chemistry and Enzymology
Peptides, short chains of amino acids linked by peptide bonds, are fundamental molecules in biology, acting as hormones, neurotransmitters, and signaling molecules. nih.gov In the realm of peptide chemistry, scientists can synthesize peptides with specific sequences to study biological processes or to develop new therapeutic agents. nih.gov Enzymology, the study of enzymes, often utilizes such synthetic peptides to investigate the mechanisms of enzyme action. pnas.org
Proteases are a class of enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. diapharma.com They are involved in a vast array of physiological processes, making them a critical area of study. The specificity of a protease for the peptide bonds it cleaves is a key characteristic, and synthetic peptides are instrumental in mapping these specificities. diapharma.com
Role of Synthetic Peptide Substrates and Inhibitors in Biochemical Analysis
Synthetic peptides designed as substrates for proteases are indispensable tools in biochemical analysis. pnas.org These substrates mimic the natural cleavage sites of proteins but are modified to produce a detectable signal upon cleavage. diapharma.com Chromogenic substrates, such as H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, incorporate a chemical group called a chromophore. diapharma.com When the protease cleaves a specific peptide bond, the chromophore is released, resulting in a measurable change in color. diapharma.com This color change can be quantified using a spectrophotometer, allowing researchers to determine the rate of the enzymatic reaction and, consequently, the activity of the protease. diapharma.com
This technology, developed in the early 1970s, has become a cornerstone of basic research and has found widespread application in clinical diagnostics, particularly in understanding the mechanisms of blood coagulation and fibrinolysis. diapharma.com Beyond substrates, synthetic peptides can also be designed as inhibitors, which bind to the active site of an enzyme and block its activity. These are crucial for studying enzyme function and for therapeutic drug development.
Historical Development and Significance of this compound as a Research Tool
The development of this compound emerged from the need for reliable and specific substrates to study aspartic proteases, a family of proteolytic enzymes that includes pepsin and cathepsin D. In 1986, a systematic series of synthetic chromophoric substrates for these enzymes was described, with this compound being a key compound in this series. nih.govnih.gov
The design of this peptide was intentional; the sequence Pro-Thr-Glu-Phe was chosen to interact with the active site of aspartic proteases, while the p-nitro-L-phenylalanine [Phe(4-NO2)] serves as the chromogenic reporter group. nih.govnih.gov Research established that the Phe-Phe(4-NO2) bond is the exclusive site of cleavage by a wide range of aspartic proteases from both animal and microbial sources. nih.govnih.gov This high specificity makes it a reliable tool for assaying the activity of these enzymes.
The water-solubility of this compound further enhances its utility in biochemical assays. medchemexpress.com Its development provided researchers with a convenient and sensitive method to study the kinetics of enzymes like pepsin, pepsinogen, and cathepsin D. medchemexpress.com The ability to systematically vary the amino acid sequence of such peptides has also allowed for detailed structure-function investigations of aspartic proteases. nih.govnih.gov
Research Findings
The utility of this compound as a substrate has been demonstrated through detailed kinetic studies. The table below presents the kinetic constants for the hydrolysis of this peptide by various aspartic proteases, as reported in key research.
| Enzyme | Source | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹·M⁻¹) |
|---|---|---|---|---|
| Pepsin A | Porcine | 3.8 | 0.08 | 47500 |
| Pepsin | Bovine | 1.5 | 0.12 | 12500 |
| Gastricsin | Porcine | 0.1 | 0.11 | 909 |
| Cathepsin D | Bovine | 0.01 | 0.06 | 167 |
| Chymosin | Bovine | 0.03 | 0.15 | 200 |
Data sourced from Dunn et al. (1986). nih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H63N11O13/c1-24(2)21-34(43(65)66)53-38(60)30(12-8-20-48-44(45)46)49-40(62)33(23-27-13-15-28(16-14-27)55(67)68)52-41(63)32(22-26-9-5-4-6-10-26)51-39(61)31(17-18-35(57)58)50-42(64)36(25(3)56)54-37(59)29-11-7-19-47-29/h4-6,9-10,13-16,24-25,29-34,36,47,56H,7-8,11-12,17-23H2,1-3H3,(H,49,62)(H,50,64)(H,51,61)(H,52,63)(H,53,60)(H,54,59)(H,57,58)(H,65,66)(H4,45,46,48)/t25-,29+,30+,31+,32+,33+,34+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIZVORKJVKXKL-RLEGQPMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63N11O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90331-82-1 | |
| Record name | Prolyl-threonyl-glutamyl-phenylalanyl-4-nitrophenylalanyl-arginyl-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090331821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Structural and Conformational Dynamics of H Pro Thr Glu Phe P Nitro Phe Arg Leu Oh Relevant to Enzymatic Interaction
Amino Acid Sequence Analysis and Implications for Peptide Structure
The primary structure of a peptide, its amino acid sequence, is the fundamental determinant of its three-dimensional conformation and, consequently, its biological activity. The sequence of this octapeptide is Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu.
Properties of the Constituent Amino Acids:
| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property |
| Proline | Pro | P | Nonpolar, aliphatic (cyclic) |
| Threonine | Thr | T | Polar, uncharged |
| Glutamic Acid | Glu | E | Acidic, negatively charged |
| Phenylalanine | Phe | F | Nonpolar, aromatic |
| p-Nitrophenylalanine | p-nitro-Phe | - | Nonpolar, aromatic (modified) |
| Arginine | Arg | R | Basic, positively charged |
| Leucine | Leu | L | Nonpolar, aliphatic |
This table outlines the properties of the amino acids present in the peptide sequence.
The sequence reveals a mix of hydrophobic, polar, and charged residues, which will influence its folding and interaction with its target enzymes.
Proline (Pro): The presence of proline introduces a rigid kink in the peptide backbone, restricting the conformational flexibility of the chain. This can be crucial for orienting the peptide correctly within the active site of an enzyme.
Charged Residues (Glu and Arg): The negatively charged glutamic acid and positively charged arginine residues allow for electrostatic interactions. These can be critical for the initial binding of the peptide to the enzyme's active site, which often contains complementary charged residues.
Hydrophobic Residues (Leu and Phe): Leucine and phenylalanine contribute to the hydrophobic character of the peptide, which can drive its interaction with hydrophobic pockets in the enzyme's binding site.
The specific arrangement of these amino acids dictates the peptide's propensity to form secondary structures, such as β-turns or random coils, which are common in short peptides. nih.govresearchgate.net The interplay of these residues creates a unique chemical and structural landscape that is recognized by the target proteases.
The Significance of the p-Nitrophenylalanine Moiety in Chromogenic Substrate Design
The incorporation of a p-nitrophenylalanine (p-nitro-Phe) residue is central to the function of this peptide as a chromogenic substrate. This non-proteinogenic amino acid contains a nitro group attached to the phenyl ring.
Upon enzymatic cleavage of the peptide bond C-terminal to the p-nitrophenylalanine residue, p-nitroaniline is released. This product is a chromophore, meaning it absorbs light in the visible spectrum, and its release can be quantified spectrophotometrically. nih.gov The absorbance spectrum of p-nitroaniline is constant between pH 4 and 10, making it a reliable reporter group for enzymatic assays under various conditions. nih.gov
The unique structure of p-nitrophenylalanine, with its electron-withdrawing nitro group, enhances its utility in several ways:
Spectrophotometric Detection: The primary advantage is the generation of a colored product upon hydrolysis, allowing for a continuous and straightforward assay of enzyme activity.
Altered Electronic Properties: The nitro group modifies the electronic properties of the aromatic ring, which can influence its interaction with the enzyme's active site. researchgate.net
Stability: The peptide itself is stable in aqueous solution, a desirable characteristic for a reliable substrate. nih.gov
The use of p-nitrophenyl-containing compounds is a well-established method for creating chromogenic substrates for various enzymes, including esterases and proteases. researchgate.netresearchgate.net
Enzymatic Specificity and Mechanistic Characterization of H Pro Thr Glu Phe P Nitro Phe Arg Leu Oh Interactions
H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH as a Substrate for Aspartic Proteinases
This compound is recognized and cleaved by aspartic proteinases, a class of enzymes characterized by the presence of two aspartic acid residues in their active site. patsnap.com These enzymes play crucial roles in various physiological processes, from digestion to intracellular protein degradation. nih.gov The peptide serves as a substrate for key aspartic proteinases such as cathepsin D and pepsin. medchemexpress.comchemicalbook.com
Cathepsin D is a lysosomal aspartic proteinase involved in the normal degradation of proteins. nih.gov The specificity of cathepsin D is influenced by the amino acid residues at and around the cleavage site of its substrates. Studies on various synthetic peptides have helped to elucidate these binding requirements. For instance, a similar chromogenic substrate, Lys-Pro-Ile-Glu-Phe*Nph-Arg-Leu, has been shown to be an excellent substrate for human cathepsin D, with a kcat/Km value of 0.92 x 10⁻⁶ s⁻¹ M⁻¹. nih.gov While specific kinetic parameters for this compound are not extensively detailed in the reviewed literature, its established use as a cathepsin D substrate indicates it possesses a sequence favorable for binding and cleavage by this enzyme. medchemexpress.comchemicalbook.com The P1 and P1' positions (the amino acids on either side of the scissile bond) are particularly important for determining cleavage probability by aspartic proteases. wikipedia.org
Table 1: Kinetic Parameters for a Cathepsin D Substrate This table is based on data for a structurally similar peptide, Lys-Pro-Ile-Glu-PheNph-Arg-Leu, to illustrate the type of kinetic analysis performed.*
| Enzyme | Substrate | kcat/Km (s⁻¹ M⁻¹) |
| Human Placenta Cathepsin D | Lys-Pro-Ile-Glu-Phe*Nph-Arg-Leu | 0.92 x 10⁻⁶ |
Data sourced from research on cathepsin D substrate specificity. nih.gov
Pepsin is a primary digestive enzyme in the stomach, responsible for breaking down dietary proteins into smaller peptides. patsnap.comnih.gov It is secreted in an inactive zymogen form, pepsinogen, by chief cells in the stomach lining. nih.gov The conversion of pepsinogen to the active pepsin is an autoactivation process triggered by the acidic environment of the stomach (pH 1.5 to 2.5). patsnap.comnih.gov This process involves a conformational change in the pepsinogen molecule, leading to the cleavage of a 44-amino acid segment from its N-terminus to generate active pepsin. wikipedia.orgamegroups.org
This compound serves as a substrate for both pepsin and in the study of pepsinogen autoactivation. medchemexpress.comchemicalbook.com The kinetics of this autoactivation can be complex, involving both intramolecular and intermolecular (bimolecular) reactions. researchgate.net At a pH below 3, the activation is predominantly an intramolecular process, while at a pH of 4, a mixed mechanism involving a pepsin molecule activating a pepsinogen molecule is observed. researchgate.net
Pepsin, as a member of the acidic protease family, exhibits broad cleavage specificity but shows a preference for cleaving peptide bonds adjacent to hydrophobic and aromatic amino acids, particularly at the P1 and P1' positions. patsnap.comwikipedia.org The presence of phenylalanine, leucine, methionine, tryptophan, and tyrosine in these key positions increases the likelihood of cleavage. wikipedia.org Conversely, positively charged amino acids like histidine, lysine (B10760008), and arginine at the P1 position tend to disfavor cleavage. wikipedia.org
The sequence of this compound contains phenylalanine and p-nitro-phenylalanine, which are aromatic residues, making it a suitable substrate for pepsin according to these established preferences. Pepsin is most active in highly acidic environments (pH 1.5 to 2.5) and becomes inactive at a pH of 6.5 and above. wikipedia.org
Table 2: Pepsin Cleavage Preferences at P1 Position
| Favored Residues | Disfavored Residues |
| Phenylalanine | Histidine |
| Leucine | Lysine |
| Methionine | Arginine |
| Tryptophan | |
| Tyrosine |
This table summarizes the general cleavage preferences of pepsin. wikipedia.org
This compound as a Modulator of Proteolytic Enzyme Activity
Beyond its role as a substrate for aspartic proteases, the potential for this peptide to modulate the activity of other classes of proteases, such as serine proteases, has been a subject of investigation.
Trypsin is a serine protease found in the digestive system that preferentially cleaves peptide chains at the carboxyl side of lysine or arginine residues. expasy.orgqub.ac.uk Research into the interaction between this compound and trypsin has not provided evidence that the peptide acts as an inhibitor. While some peptides can act as competitive inhibitors by binding to the active site of an enzyme without being cleaved, the presence of an arginine residue in the sequence of this compound would theoretically make it a potential substrate for trypsin. However, detailed studies on its inhibitory activity against trypsin are lacking in the reviewed literature. Typically, trypsin inhibitors are other proteins or specifically designed small molecules.
Elastase is another serine protease, which is responsible for breaking down elastin (B1584352) and other proteins. Similar to the case with trypsin, there is no significant evidence from the available research to suggest that this compound functions as a modulator of elastase activity. The specificity of elastase is generally directed towards peptide bonds following small, hydrophobic amino acids like alanine, valine, and glycine. The sequence of this compound does not align well with the primary substrate preferences of elastase, making significant interaction, either as a substrate or an inhibitor, unlikely.
Complex Interactions with Pepsin: Substrate vs. Inhibitory Roles
The synthetic oligopeptide this compound is recognized primarily as a substrate for the aspartic proteinase pepsin. medchemexpress.com Its design incorporates features known to be favorable for binding and cleavage by this enzyme. Pepsin exhibits a preference for cleaving peptide bonds between hydrophobic and, particularly, aromatic amino acids. uam.esexpasy.org The sequence of this peptide contains a Phe-p-nitro-Phe bond, which serves as an ideal target for pepsin's catalytic activity. The p-nitro-phenylalanine (p-nitro-Phe) residue is a chromogenic reporter group, making this peptide a useful tool in biochemical assays for quantifying pepsin activity. medchemexpress.com
When pepsin cleaves the peptide bond between Phenylalanine (Phe) and p-nitro-Phe, the resulting products can be measured spectrophotometrically, allowing for the kinetic analysis of the enzyme. The peptide serves as a substrate for pepsinogen as well, the inactive zymogen form of pepsin, which auto-activates under acidic conditions. medchemexpress.comnih.gov
While the peptide is a well-established substrate, its role as a potential inhibitor is less defined. In enzyme kinetics, substrates can, at very high concentrations, cause substrate inhibition, but the primary function of this compound in its interactions with pepsin is to be catalytically processed. Potent pepsin inhibitors are typically substrate analogues that contain a non-hydrolyzable bond mimicking the transition state of the peptide bond cleavage, such as the statine-containing inhibitors. nih.gov There is no indication in the available literature that this compound functions as a significant inhibitor of pepsin in the classical sense; its interaction is predominantly that of a substrate.
| Interaction Type | Enzyme | Role of this compound | Key Features |
| Enzymatic Cleavage | Pepsin | Substrate | Contains a pepsin-preferred cleavage site (Phe-p-nitro-Phe). uam.esexpasy.org |
| Enzymatic Assay | Pepsin | Reporter Substrate | The p-nitro-Phe group allows for chromogenic detection of cleavage. medchemexpress.com |
| Zymogen Activation | Pepsinogen | Substrate | Can be used to measure the autocatalytic activation of pepsinogen. medchemexpress.com |
Specificity Profile: Resistance to Cleavage by Retroviral Proteases (e.g., HIV-1 Protease)
The specificity of retroviral proteases, such as Human Immunodeficiency Virus type 1 (HIV-1) protease, is distinct from that of digestive enzymes like pepsin. HIV-1 protease is a dimeric aspartic protease essential for viral maturation, cleaving specific sites within the Gag and Gag-Pol viral polyproteins. semanticscholar.orgmdpi.com Its substrate specificity is determined by interactions with a stretch of 7 to 8 amino acids that fit into a channel within the enzyme. nih.gov
This compound is not a typical substrate for HIV-1 protease. The protease generally recognizes two main classes of cleavage site motifs: one containing a Proline at the P1' position and another flanked by large hydrophobic amino acids. nih.gov While the peptide contains a Proline residue, it is at the P4 position (using the Phe-p-nitro-Phe bond as the reference cleavage site), which does not fit the canonical HIV-1 protease recognition motif.
Furthermore, HIV-1 protease activity is influenced by the physicochemical properties of the amino acids in the substrate binding pockets. The presence of charged residues, such as Glutamic acid (Glu) at P2 and Arginine (Arg) at P2', is generally disfavored, as the binding sites (particularly S2 and S2') prefer hydrophobic residues. nih.govnih.gov The combination of a non-optimal proline position and the presence of charged residues likely contributes to the peptide's resistance to cleavage by HIV-1 protease. This resistance highlights the distinct substrate specificities between viral and mammalian aspartic proteases.
| Position | P4 | P3 | P2 | P1 | P1' | P2' | P3' |
| Peptide Sequence | Pro | Thr | Glu | Phe | p-nitro-Phe | Arg | Leu |
| Typical HIV-1 PR Preference | Hydrophobic | Varies | Hydrophobic (β-branched) | Hydrophobic (e.g., Tyr, Phe) | Proline or Hydrophobic | Hydrophobic | Varies |
| Compatibility | Mismatch | Neutral | Mismatch (Charged) | Match | Mismatch (Modified) | Mismatch (Charged) | Match |
Elucidation of Enzymatic Cleavage Sites and Identification of Resultant Products
The primary enzymatic cleavage site within this compound by pepsin occurs at the peptide bond between Phenylalanine (Phe) and p-nitro-phenylalanine (p-nitro-Phe). Pepsin preferentially hydrolyzes peptide bonds C-terminal to aromatic amino acids like Phe, Tyr, and Trp, and also Leu. expasy.org The Phe-p-nitro-Phe junction provides an ideal target for the enzyme's catalytic action.
The cleavage is a hydrolysis reaction, which breaks the peptide bond by adding a water molecule. wikipedia.org This proteolytic event results in the formation of two smaller peptide fragments. The specificity of this cleavage at a single site is a key feature that makes the compound an excellent substrate for kinetic studies.
Cleavage Reaction:
H-Pro-Thr-Glu-Phe-|-p-nitro-Phe-Arg-Leu-OH + H₂O --(Pepsin)--> H-Pro-Thr-Glu-Phe-OH + H-p-nitro-Phe-Arg-Leu-OH (The vertical line indicates the scissile bond)
The identification of these products is confirmed by the intended use of the peptide in assays where the release of the p-nitro-phenylalanine-containing fragment is monitored.
| Enzyme | Substrate Sequence | Scissile Bond | N-Terminal Product | C-Terminal Product |
| Pepsin | This compound | Phe — p-nitro-Phe | H-Pro-Thr-Glu-Phe-OH | H-p-nitro-Phe-Arg-Leu-OH |
Proteolytic Inactivation of Fibronectin in the Presence of this compound
Fibronectin is a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix that can be degraded by various proteases, a process implicated in both normal physiological and pathological conditions. nih.govnih.gov While matrix metalloproteinases are significant contributors to fibronectin cleavage, other proteases, including pepsin, can also degrade it, particularly under acidic pH conditions similar to those found in the stomach.
The presence of this compound can influence the proteolytic degradation of fibronectin by pepsin through the mechanism of competitive substrate inhibition. As both fibronectin and the synthetic peptide are substrates for pepsin, they will compete for binding to the enzyme's active site.
Given that this compound is a highly specific and efficient substrate for pepsin, its presence, particularly at sufficient concentrations, would be expected to decrease the rate at which pepsin cleaves fibronectin. The enzyme will be occupied processing the small peptide substrate, thereby reducing its availability to act on the larger protein substrate, fibronectin. This leads to a "proteolytic inactivation" effect concerning fibronectin, not by direct inactivation of the protease, but by out-competing the protein substrate. This competitive dynamic is a fundamental concept in enzyme kinetics.
Advanced Methodologies and Applications of H Pro Thr Glu Phe P Nitro Phe Arg Leu Oh in Biochemical Research
Quantitative Spectrophotometric Assays for Protease Activity Measurement
The fundamental application of H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH lies in its use as a chromogenic substrate for the quantitative measurement of protease activity. The peptide contains a p-nitroanilide (pNA) group attached to the C-terminal amino acid. In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the peptide bond between the phenylalanine and p-nitro-phenylalanine residues, the p-nitroaniline molecule is released. This liberated p-nitroaniline has a distinct yellow color and exhibits a strong absorbance at a specific wavelength, typically around 405-410 nm.
The rate of p-nitroaniline release is directly proportional to the enzymatic activity under defined conditions of substrate concentration, temperature, and pH. By monitoring the change in absorbance over time using a spectrophotometer, researchers can accurately determine the initial velocity of the reaction. This provides a quantitative measure of the amount of active enzyme present in a sample. This method is widely employed for the characterization of proteases such as pepsin and cathepsin D, for which this compound is a known substrate. medchemexpress.com
The principle of this assay is outlined in the following table:
| Step | Description |
| 1. Reagent Preparation | A solution of this compound is prepared in a suitable buffer that maintains the optimal pH for the protease of interest. |
| 2. Enzyme Addition | The protease sample is added to the substrate solution to initiate the enzymatic reaction. |
| 3. Spectrophotometric Monitoring | The absorbance of the solution is continuously monitored at 405-410 nm. |
| 4. Data Analysis | The initial rate of the reaction (change in absorbance per unit time) is calculated from the linear portion of the absorbance versus time plot. |
| 5. Activity Calculation | The enzyme activity is calculated using the Beer-Lambert law, where the rate of reaction is converted to the rate of product formation using the molar extinction coefficient of p-nitroaniline. |
Determination of Enzyme Kinetic Parameters (e.g., K_m, V_max, k_cat) Using the Chemical Compound
A crucial aspect of characterizing an enzyme is the determination of its kinetic parameters, which provide insights into its catalytic efficiency and affinity for a substrate. The Michaelis-Menten model is commonly used to describe enzyme kinetics, and the key parameters are the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the catalytic constant (k_cat).
Using this compound, these parameters can be determined by measuring the initial reaction rates at various substrate concentrations while keeping the enzyme concentration constant. A plot of the initial reaction velocity (V₀) against the substrate concentration ([S]) typically yields a hyperbolic curve.
V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
K_m is the substrate concentration at which the reaction rate is half of V_max, and it is an inverse measure of the enzyme's affinity for the substrate. A lower K_m indicates a higher affinity.
k_cat , also known as the turnover number, is the number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as V_max divided by the total enzyme concentration ([E]t).
The catalytic efficiency of an enzyme is often expressed as the ratio k_cat/K_m .
| Substrate Concentration (µM) | Initial Velocity (µM/min) |
| 10 | 0.5 |
| 20 | 0.9 |
| 40 | 1.5 |
| 80 | 2.2 |
| 160 | 3.0 |
| 320 | 3.5 |
From such data, a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]) can be constructed to accurately determine K_m and V_max.
Application in High-Throughput Screening Platforms for Novel Protease Inhibitors and Activators
The spectrophotometric assay using this compound is readily adaptable for high-throughput screening (HTS), a process used in drug discovery to test a large number of compounds for their ability to modulate the activity of a biological target. In the context of proteases, HTS is employed to identify novel inhibitors or activators.
The assay is typically performed in a multi-well plate format (e.g., 96- or 384-well plates), allowing for the simultaneous testing of thousands of compounds. In a typical HTS setup for protease inhibitors, the enzyme, substrate, and a test compound from a chemical library are incubated together. The enzymatic activity is then measured as described in section 4.1.
A decrease in the rate of p-nitroaniline formation compared to a control reaction without the test compound indicates potential inhibition .
An increase in the reaction rate suggests potential activation .
Compounds that show significant activity (hits) are then selected for further validation and characterization. The robustness and simplicity of this colorimetric assay make it well-suited for the automated liquid handling and detection systems used in HTS.
The following table illustrates a hypothetical outcome of a high-throughput screen for protease inhibitors:
| Parameter | Value |
| Number of Compounds Screened | 100,000 |
| Primary Hit Rate (%) | 1.5% |
| Number of Primary Hits | 1,500 |
| Confirmed Hits after Dose-Response | 50 |
| Potency Range of Confirmed Hits (IC₅₀) | 1-50 µM |
Utility in Studying Zymogen Activation Processes and Enzyme Maturation
Many proteases are synthesized as inactive precursors called zymogens or proenzymes. wikipedia.org Activation of a zymogen into a catalytically active enzyme typically involves the proteolytic cleavage of a propeptide from the N-terminus. nih.gov This process is a critical regulatory mechanism in various physiological pathways.
This compound is a valuable substrate for studying the activation of zymogens like pepsinogen, the inactive precursor of pepsin. medchemexpress.comnih.gov Pepsinogen undergoes auto-activation at an acidic pH, where it cleaves its own propeptide to generate active pepsin. nih.gov The kinetics of this activation process can be monitored by measuring the appearance of pepsin activity over time using the chromogenic substrate.
In such an experiment, pepsinogen is incubated under activating conditions (e.g., low pH), and at various time points, aliquots are taken and assayed for their ability to cleave this compound. The rate of substrate hydrolysis will increase as more pepsinogen is converted to pepsin, providing a quantitative measure of the activation process. This approach can be used to study the factors that influence zymogen activation, such as pH, temperature, and the presence of cofactors or inhibitors. Similarly, this substrate can be used to study the activation of procathepsin D. nih.gov
Integration into Coupled Enzyme Assay Systems
In some instances, the direct measurement of a particular enzyme's activity may be challenging due to the lack of a suitable chromogenic or fluorogenic substrate. In such cases, a coupled enzyme assay can be employed. This involves linking the reaction of the enzyme of interest to a second, easily measurable reaction catalyzed by an auxiliary enzyme.
This compound can be integrated into such systems as the substrate for the second, or "reporter," enzyme. For example, consider an enzyme "X" that produces a protease "Y" as one of its products. To measure the activity of enzyme "X," the reaction can be coupled with a protease assay using this compound as the substrate for the newly generated protease "Y."
The rate of color formation in this coupled system is dependent on the rate of the first reaction (the production of protease "Y" by enzyme "X"). This allows for the indirect measurement of the activity of enzyme "X." For this approach to be valid, the second reaction (the cleavage of the chromogenic substrate) must be fast enough that the first reaction is the rate-limiting step.
An example of a coupled enzyme assay system is described below:
| Component | Role |
| Enzyme of Interest (e.g., a protease activator) | Catalyzes the conversion of a zymogen to an active protease. |
| Zymogen (e.g., pepsinogen) | The substrate for the enzyme of interest and the precursor of the reporter enzyme. |
| Reporter Enzyme (e.g., pepsin) | The active protease produced in the first reaction. |
| Chromogenic Substrate (this compound) | The substrate for the reporter enzyme. |
By monitoring the rate of p-nitroaniline release, the activity of the enzyme of interest can be determined.
Emerging Research Frontiers and Future Directions for H Pro Thr Glu Phe P Nitro Phe Arg Leu Oh Studies
Rational Design and Synthesis of H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH Analogues with Tuned Specificity
The rational design and synthesis of analogues of chromogenic substrates like this compound represent a significant area of research aimed at enhancing their utility. The primary goal is to develop new peptides with improved specificity and sensitivity for their target proteases. By systematically modifying the amino acid sequence, researchers can fine-tune the substrate's interaction with the enzyme's active site.
Key strategies in the rational design of peptide analogues include:
Amino Acid Substitution: Replacing specific amino acids in the peptide chain can alter its binding affinity and susceptibility to cleavage by different proteases. For instance, substituting amino acids at positions adjacent to the cleavage site can significantly impact substrate recognition.
Incorporation of Unnatural Amino Acids: The introduction of non-proteinogenic amino acids can confer unique properties to the peptide, such as increased resistance to degradation by other proteases or altered binding geometries. nih.gov
Modification of the Chromophore: While the p-nitroaniline group is a common chromophore, alternative chemical moieties can be employed to shift the absorbance wavelength or enhance the signal, thereby improving assay sensitivity.
The synthesis of these analogues is typically achieved through solid-phase peptide synthesis (SPPS), a technique that allows for the precise and controlled assembly of the peptide chain. Through such modifications, it is possible to create a panel of substrates with varying specificities, which can be invaluable for distinguishing between closely related proteasins in complex biological samples.
Exploration of Novel Enzyme Targets and Uncharacterized Proteolytic Pathways
Chromogenic substrates such as this compound can serve as powerful tools for the discovery and characterization of novel proteases and proteolytic pathways. While this peptide is a known substrate for pepsin and cathepsin D, its potential interaction with other, less-characterized enzymes remains an open area of investigation. medchemexpress.com
Approaches to exploring new enzyme targets include:
Screening against Enzyme Libraries: The peptide can be used in high-throughput screening campaigns against libraries of purified enzymes or cell lysates to identify new proteases that can cleave its specific sequence.
Activity-Based Profiling in Complex Samples: By incubating the substrate with biological samples, such as tissue homogenates or secretomes, researchers can detect proteolytic activities that may be indicative of previously uncharacterized enzymes. nih.gov
Investigating Disease States: Altered proteolytic activity is a hallmark of many diseases. Using this substrate to compare enzymatic activity in healthy versus diseased tissues could reveal novel disease-associated proteases.
The identification of new enzymes that process this compound would not only expand our understanding of its biological interactions but could also uncover novel therapeutic targets and disease biomarkers.
Development of Advanced Biosensors and Diagnostic Tools Incorporating the Chemical Compound
The inherent signal-generating capability of this compound upon enzymatic cleavage makes it an attractive component for the development of biosensors and diagnostic tools. mdpi.comresearchgate.net These tools can be designed to detect the activity of specific proteases in clinical samples, which can be indicative of various pathological conditions.
Principles of biosensor development using this peptide could involve:
Immobilization on a Solid Support: The peptide can be immobilized on various surfaces, such as nanoparticles, electrode surfaces, or microplates. plos.orgnih.gov When a sample containing the target protease is introduced, the cleavage of the peptide leads to the release of the chromophore, which can be detected and quantified.
Integration with Electrochemical Detection: Peptide-based biosensors can be coupled with electrochemical transducers. mdpi.com The enzymatic cleavage of the peptide can trigger a change in the electrochemical properties of the sensor, providing a measurable signal.
Application in Point-of-Care Diagnostics: The development of simple, colorimetric assays based on this substrate could lead to rapid, point-of-care diagnostic tests for diseases associated with aberrant protease activity.
While specific biosensors incorporating this compound are not yet widely reported, the principles of peptide-based sensor design suggest its strong potential in this area. monash.edu
Computational and Structural Biology Approaches to Predict and Validate Enzyme-Peptide Interactions
Computational and structural biology methods are indispensable for understanding the molecular basis of enzyme-substrate interactions. For this compound, these approaches can provide detailed insights into how it binds to the active sites of pepsin and cathepsin D and can guide the design of more specific and potent analogues.
Key computational and structural techniques include:
Molecular Docking: This technique can predict the preferred binding orientation of the peptide within the enzyme's active site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the enzyme-substrate complex, revealing conformational changes that occur during the binding and cleavage process. researchgate.net
X-ray Crystallography and NMR Spectroscopy: These experimental techniques can provide high-resolution structural information of the peptide bound to its target enzyme, offering definitive validation of computational models and a detailed map of the interactions.
Although a crystal structure of this compound in complex with its target proteases is not publicly available, the existing structures of pepsin and cathepsin D with other ligands can serve as a basis for robust computational modeling. researchgate.net
Contribution to the Broader Understanding of Protease Function in Biological Systems
Studies involving chromogenic substrates like this compound contribute significantly to our fundamental understanding of protease function in complex biological systems. By providing a means to quantify the activity of specific proteases, these tools help to elucidate the roles of these enzymes in health and disease.
The broader impact of research using this peptide includes:
Elucidating Proteolytic Cascades: Proteases often function in complex signaling cascades. By using specific substrates, researchers can dissect these pathways and understand how different proteases regulate each other's activity.
Understanding Disease Mechanisms: Dysregulation of protease activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. nih.govnih.gov Substrates like this compound allow for the study of how protease activity is altered in these conditions.
Facilitating Drug Discovery: The development of protease inhibitors is a major area of pharmaceutical research. Chromogenic substrates are essential tools for high-throughput screening of compound libraries to identify potential drug candidates that can modulate protease activity.
Q & A
Q. Methodological Focus
- Thermal Stability: Incubate peptide at assay temperatures (e.g., 37°C) and analyze degradation via LC-MS over time.
- Protease Resistance: Test stability in presence of non-target proteases (e.g., trypsin) to confirm specificity.
- Long-Term Storage: Store lyophilized peptide at -80°C; avoid repeated freeze-thaw cycles .
How can computational modeling enhance the study of this peptide’s interaction with target enzymes?
Q. Advanced Research Focus
- Molecular Docking: Use tools like AutoDock Vina to predict binding modes to cathepsin D/pepsin active sites.
- MD Simulations: Simulate peptide-enzyme complexes in explicit solvent (e.g., GROMACS) to study conformational dynamics.
- QM/MM Calculations: Analyze electronic interactions at the nitro-Phe cleavage site .
What frameworks are recommended for formulating research questions about this peptide?
Research Design Focus
Apply the FINER criteria :
- Feasible: Ensure access to enzymatic assays and analytical instruments (e.g., HPLC-MS).
- Novel: Explore understudied applications, such as its role in pathological protease activation.
- Ethical: Follow NIH guidelines for preclinical studies (e.g., animal/cell line use) .
How should researchers ensure reproducibility when publishing studies involving this peptide?
Q. Reporting Standards Focus
- Data Transparency: Provide raw kinetic data, HPLC chromatograms, and statistical parameters (e.g., exact p-values, confidence intervals) .
- Protocol Details: Specify enzyme sources (e.g., recombinant vs. native), peptide batch numbers, and assay conditions (pH, temperature).
- Repository Deposits: Share datasets via public repositories (e.g., Zenodo) with unique identifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
